molecular formula C10H20Cl2N2 B12822429 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride

4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride

Cat. No.: B12822429
M. Wt: 239.18 g/mol
InChI Key: KSPVDVRRORQSHB-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    N,N-dimethylaniline: is reacted with in the presence of an acid catalyst to form the intermediate compound.

  • The intermediate is then treated with hydrogen chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also interact with cellular membranes and other biomolecules, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)indole
  • 4-aminocoumarin

Uniqueness

4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.18 g/mol

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride

InChI

InChI=1S/C9H14N2.CH4.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;;/h3-6H,7,10H2,1-2H3;1H4;2*1H

InChI Key

KSPVDVRRORQSHB-UHFFFAOYSA-N

Canonical SMILES

C.CN(C)C1=CC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

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